1,2-Bis(tosyloxy)ethane

Organic Synthesis Physical Organic Chemistry Nucleophilic Substitution

Source our high-purity 1,2-Bis(tosyloxy)ethane (CAS 6315-52-2) to maximize your radiochemical and synthetic outcomes. Compared to mesylates, this tosylate delivers a 12.5% higher EOS yield for [18F]FET (45% vs 40%), and its intermediate leaving group ability (pKa -0.43) ensures efficient macrocyclization without side reactions, simplifying purification. For [18F]fluoroethylcholine, it enables a one-pot radiosynthesis that eliminates dedicated GC equipment. Secure reliable high-purity stock for reproducible, high-dose PET tracer production.

Molecular Formula C16H18O6S2
Molecular Weight 370.4 g/mol
CAS No. 6315-52-2
Cat. No. B1267912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(tosyloxy)ethane
CAS6315-52-2
Molecular FormulaC16H18O6S2
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOS(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C16H18O6S2/c1-13-3-7-15(8-4-13)23(17,18)21-11-12-22-24(19,20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
InChIKeyLZIPBJBQQPZLOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing 1,2-Bis(tosyloxy)ethane (CAS 6315-52-2) for Research and Industrial Applications


1,2-Bis(tosyloxy)ethane (CAS 6315-52-2), also known as ethylene glycol ditosylate, is a crystalline organic compound (C16H18O6S2; MW 370.44 g/mol) that serves as a bifunctional electrophilic reagent [1]. It features two p-toluenesulfonate (tosylate) leaving groups attached to an ethane backbone . This structure enables its primary utility as a versatile precursor in nucleophilic substitution reactions, particularly in the synthesis of macrocycles, crown ethers, and PET radiopharmaceuticals .

Critical Selection Criteria: Why 1,2-Bis(tosyloxy)ethane Cannot Be Arbitrarily Substituted


While the market offers several 1,2-disubstituted ethane derivatives, the specific chemical and physical properties of 1,2-Bis(tosyloxy)ethane dictate its unique performance profile. Its tosylate leaving groups exhibit a pKa of -0.43 [1], a value distinct from the more reactive triflate (-14) and less reactive mesylate (-1.54) [2], as well as from halides. This balance of stability and reactivity directly influences reaction yields and purification complexity. Furthermore, the compound's solid-state at room temperature, with a melting point of 124-127 °C , simplifies handling and precise weighing compared to liquid or gaseous alternatives like 1,2-dibromoethane. These quantifiable differences render direct, uninformed substitution impractical for achieving reproducible and efficient synthetic outcomes.

Quantitative Evidence for Selecting 1,2-Bis(tosyloxy)ethane Over Closest Analogs


Reactivity Comparison: Tosylate vs. Mesylate vs. Triflate Leaving Groups

The leaving group ability, a key determinant of reaction rate, is quantifiable by the pKa of the conjugate acid. 1,2-Bis(tosyloxy)ethane's tosylate group has a pKa of -0.43 [1], positioning its reactivity between the more stable but less reactive mesylate (pKa = -1.54) and the highly reactive but less stable and more costly triflate (pKa = -14) [2]. This intermediate reactivity provides an optimal balance for controlled, high-yielding nucleophilic substitutions.

Organic Synthesis Physical Organic Chemistry Nucleophilic Substitution

Radiochemical Yield Comparison: Tosylate vs. Mesylate in [18F]FET Synthesis

In the synthesis of the PET tracer O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), using 1,2-bis(tosyloxy)ethane as the precursor achieves an overall radiochemical yield of 20-30% [1] to 45% (EOS) [2] with >98% radiochemical purity [1]. In contrast, a direct labeling method using a mesylate precursor (N-BOC-(O-(2-mesyloxyethyl))-L-tyrosine methyl ester) yields only 40% (EOS) [2] despite being a more complex, multi-step process.

Radiochemistry PET Imaging Fluorine-18

Radiochemical Yield and Purity in [18F]Fluoroethylcholine Synthesis

1,2-Bis(tosyloxy)ethane is a key precursor for [18F]fluoroethylcholine, a PET tracer for prostate cancer. A simplified one-pot radiosynthesis using this precursor achieves a radiochemical yield of 20-35% and a radiochemical purity of >98% within 45-50 minutes [1]. This method eliminates the need for complex gas chromatography purification steps often required when using alternative precursors like 1,2-dibromoethane.

Radiopharmacy Oncology Imaging Automated Synthesis

Radiochemical Yield in [18F]Fluoroethyltosylate Intermediate Synthesis

The synthesis of the versatile alkylating agent 2-[18F]fluoroethyltosylate from 1,2-bis(tosyloxy)ethane is highly efficient. A reported method achieves a radiochemical yield of 87% for the formation of this intermediate [1]. This high efficiency underpins the success of subsequent fluoroethylation reactions used to produce a wide array of PET tracers.

Radiochemistry Intermediate Synthesis Fluorine-18

Physical Form and Handling Advantage Over Liquid Analogs

1,2-Bis(tosyloxy)ethane is a white to off-white crystalline powder with a melting point of 124-127 °C . This contrasts sharply with key liquid analogs like 1,2-dibromoethane (m.p. 9-10 °C, b.p. 131-132 °C) [1], which is a volatile and toxic liquid. The solid form of 1,2-bis(tosyloxy)ethane simplifies accurate weighing, reduces vapor exposure risks, and facilitates storage and handling in a standard laboratory environment.

Material Science Procurement Lab Safety

Optimized Applications for 1,2-Bis(tosyloxy)ethane Based on Quantified Performance


Routine Production of [18F]FET for Clinical PET Imaging

Radiopharmacies and academic PET centers should prioritize 1,2-bis(tosyloxy)ethane for synthesizing [18F]FET. The evidence demonstrates a superior 45% EOS radiochemical yield compared to 40% with a mesylate precursor [1], translating to more doses per synthesis run and better resource utilization. The high (>98%) and consistent radiochemical purity [2] reduces the burden on quality control, supporting a more efficient clinical workflow.

Simplified and Automated Synthesis of [18F]Fluoroethylcholine

For labs establishing or optimizing [18F]fluoroethylcholine production, this compound is the recommended precursor. Its use enables a simplified, one-pot radiosynthesis that eliminates the need for dedicated GC purification [1]. This directly addresses the pain points of complex setup and high equipment costs, making the process accessible to a wider range of facilities and improving overall robustness.

High-Efficiency Generation of 2-[18F]Fluoroethyltosylate Intermediate

Research groups developing novel 18F-fluoroethylated tracers should source this compound as their primary alkylating agent precursor. The exceptionally high 87% radiochemical yield for forming the [18F]fluoroethyltosylate intermediate [1] ensures maximum incorporation of precious [18F]fluoride, thereby increasing the specific activity and yield of the final investigational radiotracer. This is a critical factor for successful preclinical imaging studies.

Synthesis of Macrocyclic Ligands Requiring Controlled Reactivity

In the synthesis of temperature-sensitive macrocycles like calix[6]arenes and triazacyclononane derivatives, the intermediate leaving group ability of the tosylate moiety (pKa = -0.43) offers an advantage over more reactive (triflate) or less reactive (mesylate) alternatives [1]. This allows for efficient cyclization under mild conditions without causing undesired side reactions or decomposition, leading to higher isolated yields of the target macrocycle [2].

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